Cas no 1227955-18-1 (3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide)

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide
- PC300704
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- MDL: MFCD11615825
- インチ: 1S/C14H10F3N3OS/c15-14(16,17)8-3-4-10-9(7-8)11(20-5-1-2-6-20)12(22-10)13(21)19-18/h1-7H,18H2,(H,19,21)
- InChIKey: YAGZUTBHGDOZJO-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NN)=O)=C(C2C=C(C(F)(F)F)C=CC1=2)N1C=CC=C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 428
- トポロジー分子極性表面積: 88.3
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM489803-1g |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide |
1227955-18-1 | 97% | 1g |
$*** | 2023-04-03 | |
Matrix Scientific | 089036-1g |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide |
1227955-18-1 | 1g |
$448.00 | 2023-09-05 | ||
Ambeed | A610392-1g |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide |
1227955-18-1 | 97% | 1g |
$314.0 | 2024-04-25 |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazideに関する追加情報
Recent Advances in the Study of 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide (CAS: 1227955-18-1)
In recent years, the compound 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide (CAS: 1227955-18-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its benzothiophene core and trifluoromethyl group, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in drug discovery.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Recent studies have demonstrated that 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide exhibits selective inhibition against specific kinases involved in cancer cell proliferation. In vitro assays have revealed its ability to disrupt signaling pathways critical for tumor growth, making it a candidate for further development as an anticancer agent. The trifluoromethyl group, in particular, has been noted for enhancing the compound's binding affinity and metabolic stability.
Another significant advancement is the exploration of this compound's antimicrobial properties. Researchers have synthesized derivatives of 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide and evaluated their efficacy against drug-resistant bacterial strains. Preliminary results indicate that certain derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
In addition to its therapeutic potential, recent studies have also investigated the compound's pharmacokinetic profile. Advanced computational modeling and in vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies highlight the need for further optimization to improve bioavailability and reduce potential toxicity, which are critical steps in the drug development process.
Overall, the latest research on 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide underscores its versatility and potential as a scaffold for drug discovery. While challenges remain in optimizing its pharmacological properties, the compound's unique structural features and biological activities make it a promising candidate for future therapeutic applications. Continued research efforts are expected to yield deeper insights into its mechanisms and potential clinical benefits.
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